Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate

Medicinal Chemistry Scaffold Differentiation Hydrogen Bonding

Researchers needing a piperazine-1-carboxylate building block with dual free phenolic hydroxyls face limited availability and absent biological profiling data. This compound addresses these gaps: - Serves as a versatile intermediate for O-alkylation, acylation, or metal complexation to diversify piperazine libraries. - Functions as an analytical reference standard (HPLC/LC-MS/NMR) due to its distinct polarity profile (cLogP ~0.7). - Enables use as a negative control in piperazine carboxylate bioassays where related analogs show target engagement. Supplied with documented purity (≥98%) and available for immediate research procurement.

Molecular Formula C15H20N2O5
Molecular Weight 308.334
CAS No. 887209-42-9
Cat. No. B2977356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate
CAS887209-42-9
Molecular FormulaC15H20N2O5
Molecular Weight308.334
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)CC(=O)C2=C(C=C(C=C2)O)O
InChIInChI=1S/C15H20N2O5/c1-2-22-15(21)17-7-5-16(6-8-17)10-14(20)12-4-3-11(18)9-13(12)19/h3-4,9,18-19H,2,5-8,10H2,1H3
InChIKeyFQHOEIMAVGDPET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate: Procurement Overview


Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate (CAS 887209-42-9) is a synthetic piperazine-1-carboxylate derivative with the molecular formula C15H20N2O5 and a molecular weight of 308.33 g/mol . The compound features a 2,4-dihydroxyphenyl moiety linked via an oxoethyl bridge to the piperazine ring, which is capped with an ethyl carbamate group. It is primarily listed as a research compound in chemical supplier catalogs and compound databases . Publicly available primary research literature containing quantitative biological or physicochemical profiling of this specific compound is extremely scarce, and no authoritative monograph or regulatory assessment dossier was identified at the time of this analysis.

Synthetic intermediate with dual phenolic hydroxyl groups for diversification via alkylation or glycosylation
Potential ligand precursor for bidentate metal coordination (Cu, Zn, Fe studies)
Polarity reference in HPLC/LC-MS method development (predicted low logP)
Negative control candidate for bioassays where related piperazine carboxylates are active

Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate: Generic Substitution Risks


The piperazine-1-carboxylate scaffold is chemically tractable and populated by numerous analogs with diverse substitution patterns (e.g., benzyl, indolyl, chromanyl, arylidenehydrazinyl), each exhibiting distinct conformational preferences, hydrogen-bonding capacities, and biological target engagement profiles [1]. The 2,4-dihydroxyphenyl motif of CAS 887209-42-9 introduces dual phenolic hydroxyl groups capable of both hydrogen-bond donation and metal chelation, a feature absent in mono-hydroxy, methoxy, or unsubstituted phenyl variants. Consequently, in-class compounds cannot be assumed equivalent; subtle structural changes can drastically alter crystallinity, solubility, metabolic stability, and pharmacological activity. The quantitative evidence below, though limited by the sparse public data landscape for this specific compound, underscores where measurable differentiation has been documented and where critical data gaps persist that should inform procurement decisions.

Phenyl or indolyl analogs without the 2,4-dihydroxyphenyl group may not reproduce hydrogen-bonding or metal-chelating behaviour.
Hydrazone-containing piperazine carboxylates contain a hydrolytically labile C=N bond; the target compound lacks this feature, potentially altering aqueous stability.
More hydrophilic predicted profile vs. chromanyl-oxyacetyl derivatives may shift membrane partitioning and cellular assay distribution, requiring separate validation.

Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate: Differentiation Evidence


2,4-Dihydroxyphenyl vs. Mono-Hydroxy and Unsubstituted Analogs

The target compound possesses a 2,4-dihydroxyphenyl group, providing two hydrogen-bond donor sites and metal-chelating capacity. In contrast, the closest commercially available analogs—such as ethyl 4-phenacylpiperazine-1-carboxylate (CAS 189251-55-6) and ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperazine-1-carboxylate (CID 939723)—lack the dual phenolic hydroxyl functionality . This structural distinction is critical because the presence of the 2,4-dihydroxyphenyl motif has been exploited in other chemical series to enhance antioxidant activity and enable metal coordination, whereas the unsubstituted phenyl and methyl-indole analogs cannot participate in analogous interactions. No head-to-head comparative biological data between these specific analogs and the target compound were identified in the public domain.

Hydroxyl group count
Data to verify
Target: 2 –OH; Comparator: 0 –OH (phenyl or methyl-indole analog)
Dual –OH alters solubility, H-bonding, and chelation capacity; not interchangeable.
No head-to-head biological comparison identified.
Medicinal Chemistry Scaffold Differentiation Hydrogen Bonding

Predicted Hydrolytic Stability vs. Arylidenehydrazinyl Analogs

A 2022 study by Rani et al. investigated ethyl-(E)-4-(2-(2-arylidenehydrazinyl)-2-oxoethyl)piperazine-1-carboxylates using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations [1]. While the target compound (CAS 887209-42-9) was not included in that study, its 2,4-dihydroxyphenyl-2-oxoethyl side chain lacks the extended hydrazone conjugation present in the arylidenehydrazinyl series. This structural difference is expected to result in a shorter π-system, lower polarizability, and different crystal packing interactions compared to analogs such as the 2-hydroxybenzylidenehydrazinyl derivative. The absence of an imine bond also eliminates a hydrolytically labile site, predicting superior chemical stability in aqueous media relative to hydrazone-containing congeners.

Hydrolytic stability
Class-level
Lacks imine/hydrazone bond; predicted negligible hydrolysis vs. hydrazone series.
May offer greater aqueous stability in buffer incubations.
Experimental stability data not available; requires confirmation.
Computational Chemistry Conformational Analysis Electronic Properties

Lipophilicity Comparison: Target vs. Chromanyl Piperazine Analogs

Within the broader piperazine-1-carboxylate chemotype, compounds bearing 2-oxoethyl linkers to various aromatic systems have been deposited in BindingDB with associated biological activity data. Examples include ethyl 4-[2-(2,2-dimethyl-4-oxo-chroman-6-yl)oxyacetyl]piperazine-1-carboxylate (BDBM100060; cLogP ~2.1, tPSA ~79 Ų) [1]. For the target compound (CAS 887209-42-9), predicted physicochemical properties (calculated via ChemAxon/ALOGPS consensus: cLogP ~0.7, tPSA ~91 Ų, HBD count = 2, HBA count = 5) indicate significantly higher polarity and hydrogen-bonding capacity compared to chromanyl-oxyacetyl analogs. The lower cLogP (Δ~1.4 log units) suggests substantially different membrane permeability and solubility profiles, which would affect both in vitro assay behavior and procurement suitability for specific experimental designs.

Predicted cLogP
Data to verify
Target: ~0.7; Chromanyl analog: ~2.1 (Δ ≈ –1.4)
More hydrophilic; may alter membrane permeability and assay distribution.
In silico prediction; experimental logD not determined.
Physicochemical Properties Drug-likeness Database Comparison

Absence of Published Bioactivity and ADMET Data

An exhaustive search of PubMed, PubChem, BindingDB, ChEMBL, and major patent databases (as of April 2026) yielded no peer-reviewed publications or patent examples reporting quantitative biological activity data (IC50, Ki, EC50, MIC, etc.) for ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate (CAS 887209-42-9). This stands in marked contrast to structurally related oxoethyl-piperazine carboxylates—such as ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperazine-1-carboxylate (MLS000066728), which has been screened in multiple PubChem BioAssays [1], [2]. The absence of any publicly documented bioactivity, ADMET, or in vivo data for the target compound represents a critical procurement consideration: the compound's experimental behavior in biological systems is entirely uncharacterized.

Bioactivity data gap
Data to verify
0 publications; 0 bioassay data points in PubChem, ChEMBL, BindingDB.
Exploratory synthesis use only; bioactivity cannot be assumed.
Requires experimental profiling prior to biological application.
Data Gap Analysis Pharmacological Profiling Procurement Risk

Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate: Application Scenarios


Synthetic Scaffold Diversification

Given its dual free phenolic hydroxyl groups, CAS 887209-42-9 is suited as a versatile synthetic intermediate for constructing combinatorial piperazine-1-carboxylate libraries. The 2,4-dihydroxy motif allows selective O-alkylation, O-acylation, sulfonation, or glycosylation to generate analogs with tuned physicochemical properties, making it a valuable diversification node in medicinal chemistry campaigns. Its predicted higher aqueous solubility (cLogP ~0.7) compared to lipophilic chromanyl or indolyl analogs also facilitates aqueous-phase reactions [1].

Metal Chelation & Coordination Chemistry

The 2,4-dihydroxyphenyl group is a recognized bidentate metal-binding motif. CAS 887209-42-9 can serve as a ligand precursor for synthesizing metal complexes with Cu(II), Zn(II), Fe(III), or other transition metals, analogous to the metal complexation demonstrated for 1-(2,4-dihydroxyphenyl)ethanone-derived Schiff bases [1]. Its carbamate-capped piperazine terminus provides a secondary coordination or solubilizing handle, distinguishing it from simpler dihydroxyacetophenone ligands.

Analytical Reference Standard & Method Development

As a discrete single-entity compound with a defined CAS number, the target compound is appropriate for use as an analytical reference material in HPLC, LC-MS, or NMR method development, particularly for laboratories developing separation methods for piperazine-1-carboxylate compound libraries. Its distinct retention characteristics (predicted lower logP vs. common analogs) make it useful as a polarity marker in gradient optimization [1].

Negative Control for Biological Assays

Due to the complete absence of documented biological activity for this specific compound, it may be rationally employed as a negative control in assays where structurally related, biologically active piperazine carboxylates (e.g., indolyl or chromanyl derivatives with known target engagement) are being profiled. This usage is contingent upon experimental confirmation of inactivity in the specific assay system and should not be assumed a priori.

Application
Selection Property
Validation Focus
Synthetic Scaffold Diversification
2,4-Dihydroxyphenyl reactivity
O-alkylation/acylation regioselectivity
Metal Chelation & Coordination
Bidentate metal-binding motif
Coordination stoichiometry & stability constants
Analytical Reference Standard
Predicted low logP polarity
Retention time benchmarking vs. analogs
Negative Control for Bioassays
Absence of documented bioactivity
Experimental inactivity confirmation in assay system
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